5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide - 478042-33-0

5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide

Catalog Number: EVT-3025002
CAS Number: 478042-33-0
Molecular Formula: C21H20ClF3N4O2S2
Molecular Weight: 516.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol Derivatives

    Compound Description: This class of compounds, particularly 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (compound 1b), exhibits potent phytoene desaturase (PDS) inhibitory activity. These compounds function by inducing PDS mRNA reduction and phytoene accumulation, leading to increased reactive oxygen species (ROS) and altered ROS-associated enzyme activity. []

    Relevance: These compounds share a core structure with the target compound, namely the 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl moiety. This shared motif suggests potential for similar biological activity, particularly as PDS inhibitors. []

    Compound Description: This series, specifically 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (compound VIIs) and 3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (compound VIIh), demonstrate promising antimicrobial activities. Compound VIIs shows strong inhibition against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, while compound VIIh exhibits notable fungicidal activity against Pellicularia sasakii and Colletotrichum capsici. []

    Relevance: These compounds and the target compound share the 1,2,4-triazolylthioether moiety, suggesting a possible connection in their mechanisms of action and potential for similar biological activities, specifically antimicrobial properties. Additionally, the presence of halogens (chlorine in the target compound and fluorine in compound VIIs) and aromatic rings further strengthens the structural similarity. []

    Compound Description: This group of compounds incorporates diverse heterocyclic substituents and exhibits antimicrobial and antifungal properties. []

    Relevance: The presence of the 1,2,4-triazole ring and the sulfonyl group are key structural features shared between these compounds and 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide. This structural similarity suggests that these compounds might share similar modes of action or target related biological pathways. []

5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

    Compound Description: GSK598,809 is a selective dopamine D3 receptor antagonist. While initially investigated for treating substance use disorders, studies revealed potential cardiovascular risks, particularly when co-administered with cocaine. GSK598,809 was found to enhance the hypertensive effects of cocaine in animal models. []

    Relevance: GSK598,809 shares the 4H-1,2,4-triazol-3-ylthio core structure with the target compound. This structural similarity might contribute to potential interactions with similar biological targets. Moreover, both compounds contain a trifluoromethylphenyl group, further strengthening the structural connection and implying possible overlap in their pharmacological profiles. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    Compound Description: 873140 acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral activity against HIV-1. This compound exhibits unique pharmacological characteristics, including its ability to selectively block chemokine binding and its persistent CCR5 receptor blockade. []

    Relevance: Although 873140 differs significantly in its overall structure from the target compound, both share the presence of a 1,2,4-triazole ring. While this shared feature might not directly indicate similar biological activities, it highlights a potential commonality in their chemical properties or interactions with specific molecular targets. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

    Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist that has undergone clinical trials. It exhibits potent inhibitory activity against CCR5-mediated Ca2+ mobilization and blocks CCR5 ligand binding. [, ]

    Relevance: While SCH-D and the target compound differ substantially in their overall structure, the shared presence of a trifluoromethylphenyl group suggests a potential for similar physicochemical properties and potential interactions with hydrophobic pockets in target proteins. [, ]

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857; maraviroc)

    Compound Description: UK-427,857, or maraviroc, is another clinically tested CCR5 antagonist. Similar to SCH-D, it demonstrates potent inhibition of CCR5 ligand binding. Notably, research suggests that UK-427,857 may bind to a different site on CCR5 compared to INCB9471, highlighting the diversity of potential binding sites on this receptor. [, ]

    Relevance: While UK-427,857 and the target compound have distinct overall structures, both incorporate a 1,2,4-triazole ring. This common feature, while not indicating direct functional similarity, underscores the significance of this heterocycle in interacting with specific biological targets. [, ]

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

    Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5, showcasing promising results in reducing viral load in clinical trials for HIV-1 infection. This compound exhibits noncompetitive inhibition of CCR5 and displays slow dissociation kinetics from the receptor. [, ]

    Relevance: Similar to SCH-D, the presence of a trifluoromethyl group in both INCB9471 and the target compound suggests potential similarities in their physicochemical properties and interactions with biological targets. [, ]

2-Chloro-5-(((5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole

    Compound Description: Limited information is available regarding the specific biological activity of this compound. []

    Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazol-3-ylthio core with 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide. Additionally, both compounds possess a trifluoromethyl group attached to an aromatic ring, further highlighting their structural similarity. []

3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-phenyl-3-azabicyclo[3.1.0]hexane

    Compound Description: This compound serves as a template for developing selective dopamine D(3) antagonists, with variations focusing on the trifluoromethyl and pentafluoro sulfanyl groups. []

    Relevance: The core structure of 4H-1,2,4-triazol-3-ylthiopropyl is shared between this template and the target compound, 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide. This commonality suggests a possible link in their binding affinities and interactions with dopamine receptors. []

(R)-6-(2'-((3-HYDROXYPYRROLIDIN-1-YL)METHYL)BIPHENYL-4-YL)-1-(3-(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)PHENYL)-3-(TRIFLUOROMETHYL)-5,6-DIHYDRO-1H-PYRAZOLO[3,4-C]PYRIDIN- 7(4H)-ONE

    Compound Description: This compound is known to inhibit Factor XA. []

    Relevance: This compound and the target compound, 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide, both contain the 1,2,4-triazole ring system. This shared structural feature might suggest some commonality in their binding interactions, although their specific targets and biological effects may differ. []

N-((1-{[4-(3-cyanophenyl)-1,3-thiazol-2-yl]carbonyl}-4-piperidinyl)methyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

    Compound Description: This compound exhibits potential as an NK1-receptor ligand, as demonstrated through preliminary PET imaging studies using carbon-11 labeled analogs. []

    Relevance: While structurally distinct from the target compound, both share the presence of a trifluoromethylphenyl group and a piperidine ring. These shared features, although embedded within different structural frameworks, could potentially influence their pharmacological properties and interactions with biological targets, including potential activity at the NK1 receptor. []

Properties

CAS Number

478042-33-0

Product Name

5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]piperidine

Molecular Formula

C21H20ClF3N4O2S2

Molecular Weight

516.98

InChI

InChI=1S/C21H20ClF3N4O2S2/c1-32-20-27-26-19(29(20)17-4-2-3-15(13-17)21(23,24)25)14-9-11-28(12-10-14)33(30,31)18-7-5-16(22)6-8-18/h2-8,13-14H,9-12H2,1H3

InChI Key

SEVUIJLUKNYNIZ-UHFFFAOYSA-N

SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.